1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a fluorene moiety, and a furanyl-propenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-
- 4,4,5,5,5-Pentafluoro-1-(9H-fluoren-2-yl)-1,3-pentanedione
- ®-2-(®-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-benzyl-2-oxopiperazin-1-yl)-3-phenylpropanoic acid
Uniqueness
1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C19H21N3
- Molecular Weight : 303.39 g/mol
Structural Representation
The structure features a piperazine ring, a fluorenyl moiety, and a furan-based side chain, contributing to its unique interactions with biological targets.
1-Piperazinamine derivatives have been studied primarily for their inhibitory effects on specific enzymes and cellular processes. Notably, research has focused on their potential as inhibitors of cysteine proteases, particularly Falcipain 2 (FP-2), which is essential for the survival of Plasmodium falciparum, the causative agent of malaria.
Inhibition of Falcipain 2
A study identified several derivatives based on the piperazine scaffold that exhibited promising inhibitory activity against FP-2. The most notable findings include:
- HTS07940 : IC50 = 64 µM against FP-2; IC50 = 2.91 µM against P. falciparum.
- HTS08262 : IC50 = 14.7 µM against FP-2; IC50 = 34 µM against P. falciparum.
Both compounds showed low cytotoxicity in human cell lines (HeLa cells), with CC50 values indicating moderate safety profiles (133 µM for HTS07940 and 350 µM for HTS08262) .
Antimicrobial Activity
Research indicates that 1-piperazinamine derivatives also possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Some derivatives have been evaluated for anticancer activity, particularly in inhibiting cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest, although specific studies on this compound remain limited .
Data Table: Biological Activity Summary
Activity Type | Compound | Target | IC50 (µM) | CC50 (µM) |
---|---|---|---|---|
FP-2 Inhibition | HTS07940 | Plasmodium falciparum | 64 | 133 |
FP-2 Inhibition | HTS08262 | Plasmodium falciparum | 14.7 | 350 |
Antimicrobial Activity | Various | Bacterial Strains | Varies | Varies |
Anticancer Activity | Various | Cancer Cell Lines | Varies | Varies |
Case Study 1: Antimalarial Screening
In a virtual screening study conducted by researchers, several piperazine derivatives were screened for their ability to inhibit FP-2. The study utilized molecular docking and dynamics simulations to predict binding affinities and selectivity profiles, leading to the identification of HTS07940 as one of the most promising candidates due to its favorable selectivity over human proteases .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of various piperazine derivatives, including those with fluorenyl groups. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Properties
Molecular Formula |
C24H23N3O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C24H23N3O/c1-3-11-22-20(9-1)21-10-2-4-12-23(21)24(22)26-14-16-27(17-15-26)25-13-5-7-19-8-6-18-28-19/h1-13,18,24H,14-17H2 |
InChI Key |
JAZXDODTSZKGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC=CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.